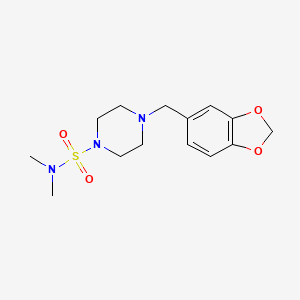

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide

Beschreibung

4-(1,3-Benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine sulfonamide derivative characterized by a 1,3-benzodioxole (methyl-substituted) moiety attached to the piperazine ring. The sulfonamide group is substituted with two methyl groups at the nitrogen atom.

The compound can be synthesized via nucleophilic substitution reactions between chloropyrimidine derivatives and N,N-dimethylpiperazine-1-sulfonamide, as demonstrated in the preparation of analogous compounds .

Eigenschaften

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-15(2)22(18,19)17-7-5-16(6-8-17)10-12-3-4-13-14(9-12)21-11-20-13/h3-4,9H,5-8,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFLSYBWSLFWOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves the following steps:

Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized from catechol and formaldehyde through a condensation reaction.

Attachment to Piperazine: The benzodioxole moiety is then attached to a piperazine ring. This can be achieved through a nucleophilic substitution reaction where the benzodioxole derivative reacts with N,N-dimethylpiperazine.

Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their modifications:

Physicochemical Properties

- Lipophilicity : The benzodioxole group confers higher logP values compared to analogues with pyrimidine or pyridazine rings .

- Solubility : The dimethylsulfonamide group enhances aqueous solubility relative to carbothioamide or carboxamide derivatives .

Methodological Considerations

Structural characterization of these compounds often relies on X-ray crystallography (using SHELX and ORTEP ) and spectroscopic techniques (1H/13C NMR, HRMS) . Molecular docking studies (e.g., Maestro-2018 in ) have been employed to predict binding modes, particularly for enzyme targets.

Biologische Aktivität

4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that includes a benzodioxole moiety linked to a piperazine ring via a sulfonamide group, which may contribute to its interaction with various biological targets.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₄S |

| Molecular Weight | 327.40 g/mol |

| CAS Number | 349540-46-1 |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxole moiety may facilitate binding to biological targets, while the sulfonamide group enhances solubility and stability, potentially improving pharmacokinetic properties. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related benzodioxole derivatives possess activity against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including human leukemia and solid tumors. The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle progression .

Case Studies

-

Study on Cytotoxicity :

A study evaluated the cytotoxic effects of several benzodioxole derivatives on human malignant cells. The results indicated that these compounds exhibited selective toxicity towards cancer cells compared to non-malignant cells, with IC50 values significantly lower for malignant lines . -

Mechanistic Insights :

Another investigation focused on the activation of apoptotic pathways in cancer cells treated with related compounds. The results showed increased caspase-3 and -7 activation, indicating a potential mechanism through which these compounds exert their anticancer effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-carboxamide | Moderate | Limited |

| 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-phosphamide | No | High |

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-benzodioxol-5-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves:

- Step 1 : Formation of the benzodioxole moiety via cyclization of catechol derivatives with formaldehyde .

- Step 2 : Alkylation of the piperazine core using 1,3-benzodioxol-5-ylmethyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 3 : Sulfonylation with dimethylsulfamoyl chloride in solvents like dimethylformamide (DMF) at 0–5°C to minimize side reactions .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% NH₄OH) or recrystallization from ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the benzodioxole and piperazine groups. Aromatic protons in benzodioxole appear as doublets (δ 6.7–7.1 ppm), while piperazine methyl groups resonate as singlets (δ 2.2–2.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve absolute configuration and torsional angles. High-resolution data (>1.0 Å) are recommended for sulfonamide group refinement due to potential disorder .

Q. How can researchers design initial biological activity screens for this compound?

- In vitro assays : Prioritize targets based on structural analogs:

- Dopamine receptors : Radioligand binding assays (D₂/D₃ subtypes) due to piperazine sulfonamides' historical affinity .

- Antimicrobial activity : Broth microdilution against Gram-positive bacteria (e.g., S. aureus) .

Advanced Research Questions

Q. What computational strategies can predict the compound’s mechanism of action and binding affinity?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with dopamine receptors. Focus on the sulfonamide group’s hydrogen bonding with Asp110 (D3 receptor) .

- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of the benzodioxole-piperazine conformation in lipid bilayers .

Q. How should structure-activity relationship (SAR) studies be structured to optimize this compound?

- Modifications : Systematically vary substituents:

- Benzodioxole : Replace with bioisosteres (e.g., benzofuran) to evaluate metabolic stability .

- Sulfonamide : Substitute dimethyl groups with cyclopropyl or trifluoromethyl to enhance lipophilicity .

- Assay cascades : Pair receptor binding with ADMET predictions (e.g., CYP450 inhibition in liver microsomes) .

Q. What crystallographic challenges arise during refinement, and how can they be resolved?

- Disorder in sulfonamide groups : Apply SHELXL constraints (e.g., DFIX for S–N bonds) and split occupancy models .

- Twinned crystals : Use PLATON/TWINROTMAT to identify twin laws and refine against detwinned data .

Q. How can contradictory data between in vitro and in vivo efficacy be analyzed?

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic clearance (hepatocyte incubation) to identify bioavailability issues .

- Dose normalization : Adjust in vivo doses based on unbound fraction (e.g., 10 mg/kg if fu = 0.1) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzodioxole formation | Catechol + HCHO, H₂SO₄, 80°C | 75 | 92% |

| Piperazine alkylation | 1,3-Benzodioxol-5-ylmethyl chloride, K₂CO₃, CH₃CN, reflux | 68 | 89% |

| Sulfonylation | Dimethylsulfamoyl chloride, DMF, 0°C | 82 | 95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.